2-(1H-imidazol-1-yl)quinoxaline
Overview
Description
2-(1H-imidazol-1-yl)quinoxaline is a heterocyclic compound that features both an imidazole and a quinoxaline ring. These structures are known for their significant biological activities and are commonly found in various pharmacologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in medicinal chemistry and other scientific fields.
Mechanism of Action
Target of Action
2-(1H-imidazol-1-yl)quinoxaline is a compound that contains an imidazole ring, which is known to interact with a broad range of biological targets . Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is suggested that imidazoquinoxaline compounds exert their antifungal effects by disrupting hyphal differentiation, spore germination, and germ tube growth . This suggests that this compound might interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence the bioavailability of this compound.
Result of Action
It is suggested that imidazoquinoxaline compounds likely exert their antifungal effects by disrupting hyphal differentiation, spore germination, and germ tube growth . This disruption could lead to the death of the fungal cells, thereby exerting an antifungal effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)quinoxaline typically involves the cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction can be catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another method involves the intramolecular cyclization of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, which proceeds through aromatic nucleophilic substitution of halogen and subsequent autooxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and the use of robust catalysts to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-1-yl)quinoxaline can undergo various chemical reactions, including:
Substitution: Aromatic nucleophilic substitution is a common reaction, especially when halogenated derivatives are involved.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Halogenated derivatives can react with nucleophiles under basic conditions.
Major Products
Oxidation: Sulfones and other oxidized derivatives.
Substitution: Various substituted imidazoquinoxalines depending on the nucleophile used.
Scientific Research Applications
2-(1H-imidazol-1-yl)quinoxaline has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]quinoxalines: These compounds share a similar structure but differ in the position of the imidazole ring.
Imidazo[1,5-a]quinoxalines: Another structural isomer with different biological activities.
Uniqueness
2-(1H-imidazol-1-yl)quinoxaline is unique due to its specific arrangement of the imidazole and quinoxaline rings, which imparts distinct chemical and biological properties. Its ability to undergo a variety of reactions and its significant biological activities make it a valuable compound for research and development.
Properties
IUPAC Name |
2-imidazol-1-ylquinoxaline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-2-4-10-9(3-1)13-7-11(14-10)15-6-5-12-8-15/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWJRZIJCFOJFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)N3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.